Thioisotrehalose
Overview
Description
Thiodiglucoside, also known as D-Glucopyranosyl-β-D-thioglucopyranoside, is a thioglycoside compound with the molecular formula C12H22O10S and a molecular weight of 358.36 g/mol . It is a disaccharide derivative where a sulfur atom replaces the oxygen atom in the glycosidic bond, making it a unique compound in the realm of glycosides.
Scientific Research Applications
Thiodiglucoside has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex carbohydrates and glycoconjugates.
Biology: Studied for its role in cellular processes and as a potential inhibitor of glycosidases.
Industry: Utilized in the production of bioactive compounds and as a stabilizer in various formulations.
Mechanism of Action
Target of Action
Thioisotrehalose, also known as Thiodiglucoside, is a compound that primarily targets the thyroid gland . The thyroid gland plays a crucial role in the body’s metabolism, growth, and development. It produces thyroid hormones that regulate many of the body’s functions, including heart rate, body temperature, and energy usage .
Mode of Action
This compound interacts with its targets in a complex manner. It is believed to inhibit thyroid hormone production via inhibition of thyroid peroxidase, leading to a blockade of iodide oxidation, organification, and coupling . This interaction results in changes in the thyroid gland’s function, potentially affecting the body’s metabolic processes .
Biochemical Pathways
This compound affects several biochemical pathways. It is involved in the metabolism of trehalose, a disaccharide found in many fungi and present in high concentrations in stationary-phase cells and survival forms . Trehalose is known to be an exceptional stabilizer of proteins and helps retain the activity of enzymes in solution as well as in the freeze-dried state . This compound, being a derivative of trehalose, may share these properties and affect similar biochemical pathways .
Pharmacokinetics
Drug likeness parameters are important indicators of whether a molecule possesses suitable adme properties
Result of Action
The molecular and cellular effects of this compound’s action are multifaceted. It has been found that trehalose, from which this compound is derived, protects DNA from irradiation . Given the structural similarity, this compound might share this property. Furthermore, trehalose is known to stabilize proteins, which could imply that this compound may have a similar effect on protein stability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, endocrine-disrupting chemicals can alter thyroid function in many ways, potentially affecting the action of this compound . Moreover, changing environmental conditions such as temperature, photoperiod, and exposure to pollutants can also impact the function of the thyroid gland, and consequently, the action of this compound .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiodiglucoside can be synthesized through various methods, including the triflic acid-mediated synthesis of thioglycosides. This method involves the reaction of per-acetates with thiols in the presence of triflic acid, which promotes high reaction rates and product yields . Another common method is the Lewis acid-mediated thioglycosidation of per-acetylated sugars using stoichiometric amounts of TMSOTf, BF3•Et2O, ZrCl4, or SnCl4 .
Industrial Production Methods: Industrial production of thiodiglucoside typically involves the reaction of saccharides, such as glucose, with thiols in the presence of aqueous halocarboxylic or halosulphonic acids . This method is preferred due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Thiodiglucoside undergoes various chemical reactions, including:
Oxidation: Thiodiglucoside can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiodiglucoside to thiols.
Substitution: Thiodiglucoside can participate in substitution reactions where the sulfur atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted glycosides depending on the nucleophile used.
Comparison with Similar Compounds
Thiodigalactoside: Similar in structure but contains galactose instead of glucose.
Thioglucoside: Contains a sulfur atom in the glycosidic bond but differs in the sugar moiety.
Thiomannoside: Similar structure with mannose as the sugar component.
Uniqueness: Thiodiglucoside is unique due to its specific glycosidic bond involving sulfur and its distinct biological activities. Its ability to inhibit glycosidases sets it apart from other thioglycosides, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyloxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O10S/c13-1-3-5(15)7(17)9(19)11(21-3)23-12-10(20)8(18)6(16)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11+,12+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYKYBMOFPMXDRQ-NCFXGAEVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)SC2C(C(C(C(O2)CO)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90577079 | |
Record name | beta-D-Glucopyranosyl 1-thio-beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90577079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108392-13-8 | |
Record name | beta-D-Glucopyranosyl 1-thio-beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90577079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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